1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a synthetic organic compound characterized by the presence of a chlorobenzyl group, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
The synthesis of 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the chlorobenzyl group: This step involves the alkylation of the pyrazole ring with 2-chlorobenzyl chloride under basic conditions.
Addition of the trifluoromethyl group: This can be accomplished through the reaction of the intermediate with trifluoromethyl iodide in the presence of a base.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorobenzyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid can be compared with other similar compounds, such as:
1-(2-Chlorobenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine: This compound also contains a chlorobenzyl and a trifluoromethyl group but has a piperazine ring instead of a pyrazole ring.
N-(2-chlorobenzyl)-2-nitro-4-(trifluoromethyl)benzamide: This compound has a similar chlorobenzyl and trifluoromethyl substitution but features a benzamide structure.
The uniqueness of this compound lies in its specific combination of functional groups and the pyrazole ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H8ClF3N2O2 |
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Molecular Weight |
304.65 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methyl]-3-(trifluoromethyl)pyrazole-4-carboxylic acid |
InChI |
InChI=1S/C12H8ClF3N2O2/c13-9-4-2-1-3-7(9)5-18-6-8(11(19)20)10(17-18)12(14,15)16/h1-4,6H,5H2,(H,19,20) |
InChI Key |
PINVXEIYHQJOHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=C(C(=N2)C(F)(F)F)C(=O)O)Cl |
Origin of Product |
United States |
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